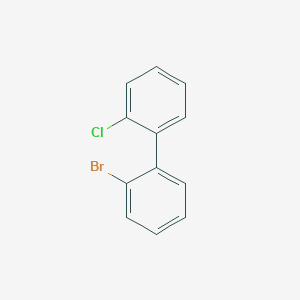

2-Bromo-2'-chlorobiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-2’-chlorobiphenyl” is an organic compound with the molecular formula C12H8BrCl . It is a heterocyclic organic compound .

Synthesis Analysis

While specific synthesis methods for 2-Bromo-2’-chlorobiphenyl were not found in the search results, similar compounds are often prepared through halogenation reactions .Molecular Structure Analysis

The molecular weight of 2-Bromo-2’-chlorobiphenyl is 267.548920 g/mol . It has 0 H-bond acceptors and 0 H-bond donors .Physical And Chemical Properties Analysis

2-Bromo-2’-chlorobiphenyl has a density of 1.5±0.1 g/cm3, a boiling point of 311.1±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 63.4±0.3 cm3 .Scientific Research Applications

Photocatalytic Degradation

Photocatalytic Degradation in Water : BCB undergoes degradation under simulated solar irradiation in aqueous solutions containing titanium dioxide (TiO2) suspensions. This process follows a pseudo-first-order kinetics, and the primary degradation produces several isomers of chlorobiphenyl-ol and biphenyl-ol. These intermediates are further oxidized into CO2 and HCl (Hong, Wang, & Bush, 1998).

Influence of Oxidants in Photocatalytic Processes : The addition of inorganic oxidants like hydrogen peroxide, periodate, and persulfate to the UV/TiO2 system showed no rate-enhancing effects for the degradation of BCB. This suggests that homogeneous photooxidation may dominate over heterogeneous processes when both TiO2 and oxidants are present (Wang & Hong, 1999).

Electrochemical Hydrodechlorination

- Palladized Nickel Foam Cathode : BCB can be effectively hydrodechlorinated using a palladized nickel foam cathode in aqueous solutions. Factors like current density, cosolvent, initial concentration, temperature, and flow rate significantly influence the hydrodechlorination process (Yang, Yu, & Shuai, 2007).

Metabolism and Environmental Impact

Metabolism and Excretion : The identification of hydroxylated rat urinary metabolites of chlorobiphenyls and bromobiphenyls, including BCB, has been achieved. The study highlights the metabolism pathways, showing that ring hydroxylation predominantly occurs at specific positions relative to the biphenyl nucleus and halogen substituents (Sparling, Fung, & Safe, 1980).

Hydrodechlorination in Industrial Reactors : The hydrodechlorination of BCB using a Ni−Mo catalyst in a stirred batch reactor reveals that mass-transfer resistances might influence the performance of industrial reactors. The diffusion in catalyst porosity plays a significant role in this process (Schioppa, Murena, & Gioia, 2001).

Chemical Reactions and Synthesis

Nucleophilic Substitution Reaction : The reaction between imidazole and various 2-bromo-1-arylethanones, including derivatives of BCB, has been investigated computationally. Density Functional Theory (DFT) calculations have been performed to understand the chemical reactivity and electronic properties of these compounds (Erdogan & Erdoğan, 2019).

Optimization in Electrochemical Hydrodechlorination : The study on electrochemical hydrodechlorination of BCB in aqueous solution explores the optimization of palladium-loaded cathode materials. The palladium-loaded nickel foam was found most suitable due to its high performance and stability (Yang, Yu, & Liu, 2006).

TiO2-Mediated Photomineralization : The role of dissolved oxygen in the TiO2-mediated photomineralization of BCB in aqueous suspensions has been studied. The oxygen acts as a key reactant following the attack of a second hydroxyl radical during the degradation of hydroxyl byproducts (Wang & Hong, 2000).

Other Applications

Phosphorescent Organic Light-Emitting Diodes : BCB-related compounds have been used in the development of phosphorescent organic light-emitting diodes (OLEDs), showcasing high external quantum efficiencies (Mauro et al., 2012).

Electroenzymatic Mineralization : An electroenzymatic method for the degradation of BCB using horseradish peroxidase immobilized glassy carbon electrode has been developed. This method confirms the dechlorination of BCB and suggests a route of degradation through dechlorination followed by mineralization (Khan, Kim, Akinrelere, & Moon, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Halogenated biphenyls are generally known to interact with various cellular components, potentially influencing cellular processes .

Mode of Action

Halogenated biphenyls can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with the halogen atom, leading to the substitution of the halogen . This interaction can lead to changes in the cellular environment.

Biochemical Pathways

Halogenated biphenyls can potentially influence various biochemical pathways due to their reactivity and potential to form covalent bonds with cellular components .

Pharmacokinetics

The compound’s molecular weight (26755 g/mol) and its structure (C12H8BrCl) suggest that it may have certain lipophilic properties, which could influence its absorption and distribution .

Result of Action

The potential for halogenated biphenyls to interact with cellular components suggests that they could influence cellular processes and potentially lead to cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2’-chloro-1,1’-biphenyl. For instance, the compound’s reactivity may be influenced by the pH and temperature of its environment . Additionally, the compound’s stability could be affected by exposure to light or heat .

properties

IUPAC Name |

1-bromo-2-(2-chlorophenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVXIWLDFVOHBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2900197.png)

![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide](/img/structure/B2900201.png)

![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2900205.png)

![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2900208.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2900214.png)

![Methyl (E)-4-oxo-4-[2-(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)morpholin-4-yl]but-2-enoate](/img/structure/B2900215.png)

![4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2900216.png)